(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in different fields such as pharmaceuticals, agrochemicals, and material sciences.
Mechanism of Action
Target of Action
Triazole derivatives have been found to interact with a variety of biological targets, including enzymes like carbonic anhydrase-ii .
Mode of Action
It’s worth noting that triazole rings in general are known to bind to the active sites of enzymes, potentially inhibiting their function .
Biochemical Pathways
Triazole derivatives have been associated with a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the presence of a triazole ring can improve the pharmacokinetic properties of compounds .
Result of Action
Given the broad biological activity of triazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol typically involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
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Starting Materials
- Azide compound
- Alkyne compound
- Copper catalyst (e.g., CuSO₄)
- Reducing agent (e.g., sodium ascorbate)
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Reaction Conditions
- Solvent: Typically water or a mixture of water and an organic solvent like ethanol.
- Temperature: Room temperature to slightly elevated temperatures (25-50°C).
- Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
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Oxidation
- Reagents: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)
- Conditions: Room temperature to reflux conditions
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Reduction
- Reagents: Hydrogen gas with a palladium catalyst
- Conditions: Room temperature to slightly elevated temperatures
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Substitution
- Reagents: Alkyl halides, acyl chlorides
- Conditions: Basic or acidic conditions depending on the substituent
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles depending on the substituent introduced.
Scientific Research Applications
(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: Employed in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the production of agrochemicals, dyes, and materials with specific properties such as corrosion resistance.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, known for its stability and versatility.
4-Phenyl-1H-1,2,3-triazole: Similar structure but with a phenyl group instead of an isopropyl group, used in different applications.
1-Benzyl-1H-1,2,3-triazole: Contains a benzyl group, often used in medicinal chemistry for its bioactivity.
Uniqueness
(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the isopropyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or materials with specific characteristics.
Properties
IUPAC Name |
(1-propan-2-yltriazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5(2)9-3-6(4-10)7-8-9/h3,5,10H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUSXTIUSAVEAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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